システイン

概要

説明

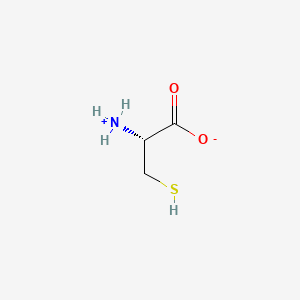

L-システインは、システインとしても知られており、必須ではない硫黄含有アミノ酸です。タンパク質合成、解毒、抗酸化物質の産生など、さまざまな生物学的プロセスにおいて重要な役割を果たします。L-システインは、家禽、卵、乳製品、豆類など、多くのタンパク質豊富な食品に自然に含まれています。 また、産業用途のために合成的に製造されています .

科学的研究の応用

L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, L-cysteine is essential for protein folding and stability. In medicine, it is used as a supplement to treat conditions such as acetaminophen overdose and to support liver health. In industry, L-cysteine is used as a food additive, particularly in baking, to improve dough quality .

作用機序

L-システインは、いくつかのメカニズムを通じてその効果を発揮します。グルタチオンの前駆体として機能し、グルタチオンは、細胞を酸化損傷から保護する強力な抗酸化物質です。L-システインはまた、レドックス反応にも関与し、細胞の解毒プロセスに貢献します。 さらに、タンパク質やその他の必須生体分子の合成にも役割を果たします .

類似化合物の比較

L-システインは、サプリメントや医薬品として使用される誘導体であるN-アセチル-L-システインと比較されることがよくあります。両方の化合物が抗酸化特性を持っている一方で、L-システインは細胞への取り込みと利用がより容易です。 その他の類似した化合物には、メチオニンやホモシステインがあり、これらも硫黄を含み、同様の代謝経路に関与しています .

生化学分析

Biochemical Properties

Cysteine is involved in numerous biochemical reactions due to its nucleophilic thiol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, cysteine is a substrate for the enzyme cysteine synthase, which catalyzes its formation from serine and sulfide . Additionally, cysteine residues in proteins can form disulfide bonds, contributing to the protein’s tertiary and quaternary structures . The thiol group of cysteine can also undergo oxidation-reduction reactions, playing a role in cellular redox homeostasis .

Cellular Effects

Cysteine influences various cellular processes, including cell signaling, gene expression, and metabolism. It is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Cysteine also modulates cell signaling pathways by forming disulfide bonds with signaling proteins, thereby affecting their activity . Furthermore, cysteine can influence gene expression by acting as a redox sensor and regulating transcription factors .

Molecular Mechanism

At the molecular level, cysteine exerts its effects through various mechanisms. It can form covalent bonds with other biomolecules, such as forming disulfide bonds with other cysteine residues in proteins . This interaction is crucial for maintaining protein structure and function. Cysteine can also act as an enzyme inhibitor or activator by binding to the active sites of enzymes . Additionally, cysteine can influence gene expression by modulating the redox state of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteine can change over time due to its stability and degradation. Cysteine is relatively stable under physiological conditions but can be oxidized to form cystine, a dimer of cysteine . Long-term studies have shown that cysteine can have sustained effects on cellular function, particularly in maintaining redox balance and protein structure . In vitro and in vivo studies have demonstrated that cysteine supplementation can enhance cellular antioxidant capacity and protect against oxidative damage .

Dosage Effects in Animal Models

The effects of cysteine vary with different dosages in animal models. At low to moderate doses, cysteine supplementation has been shown to enhance antioxidant defenses and improve cellular function . At high doses, cysteine can exhibit toxic effects, such as inducing oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of cysteine plateau at certain dosages, and higher doses do not confer additional benefits .

Metabolic Pathways

Cysteine is involved in several metabolic pathways, including the synthesis of glutathione, taurine, and coenzyme A . It interacts with enzymes such as cysteine synthase and cystathionine beta-synthase, which are involved in its biosynthesis and metabolism . Cysteine also plays a role in the transsulfuration pathway, where it is converted to homocysteine and subsequently to methionine . These metabolic pathways are essential for maintaining cellular redox balance and supporting various physiological functions .

Transport and Distribution

Cysteine is transported and distributed within cells and tissues through specific transporters and binding proteins . The amino acid is taken up by cells via cysteine transporters, such as the cystine/glutamate antiporter . Once inside the cell, cysteine can be incorporated into proteins or converted to other sulfur-containing compounds . The distribution of cysteine within tissues is regulated by its transport and metabolic pathways, ensuring its availability for various cellular functions .

Subcellular Localization

Cysteine is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, cysteine residues in proteins can be targeted to the endoplasmic reticulum for disulfide bond formation . The localization of cysteine within cells is crucial for its activity and function in maintaining cellular redox balance and protein structure .

準備方法

合成経路と反応条件: L-システインは、いくつかの方法で合成できます。一般的な方法の1つは、動物の毛髪や羽根などのケラチン源から抽出したタンパク質の化学的加水分解です。 このプロセスには塩酸を使用し、L-システインが生成されます . もう1つの方法は、酵素を用いて前駆体分子をL-システインに変換する酵素的生体変換です。 この方法は、化学的加水分解と比較して環境に優しいです .

工業的製造方法: L-システインの工業的製造では、多くの場合、大腸菌やコリネバクテリウムグルタミカムなどの微生物を用いた発酵プロセスが採用されています。これらの微生物は、L-システインの生産を強化するように遺伝子操作されています。 発酵プロセスは、高純度のL-システインを得るための精製工程に続きます .

化学反応の分析

反応の種類: L-システインは、酸化、還元、置換などのさまざまな化学反応を起こします。注目すべき反応の1つは、2つのL-システイン分子が酸化してシスチンを形成する、ジスルフィド結合の形成です。 この反応は、タンパク質の安定性と構造に重要です .

一般的な試薬と条件: L-システイン反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトールなどの還元剤があります。 これらの反応の条件は、通常、水溶液と制御されたpHレベルを含みます .

生成される主な生成物: L-システイン反応から生成される主な生成物には、シスチン、グルタチオン、およびさまざまな硫黄含有化合物があります。 これらの生成物は、細胞の代謝と抗酸化防御に重要な役割を果たします .

科学的研究アプリケーション

L-システインは、幅広い科学的研究用途があります。化学では、さまざまな化合物の合成のための前駆体として使用されます。生物学では、L-システインはタンパク質の折り畳みと安定性に不可欠です。医学では、アセトアミノフェン過剰摂取などの状態の治療と、肝臓の健康をサポートするためのサプリメントとして使用されます。 工業では、L-システインは食品添加物、特にパン作りに使用され、生地の品質を向上させています .

類似化合物との比較

L-cysteine is often compared with N-acetyl-L-cysteine, a derivative that is used as a supplement and medication. While both compounds have antioxidant properties, L-cysteine is more readily available for cellular uptake and utilization. Other similar compounds include methionine and homocysteine, which also contain sulfur and participate in similar metabolic pathways .

生物活性

L-cysteine, a sulfur-containing amino acid, plays a crucial role in various biological processes across different organisms. Its significance spans from being a building block for proteins to serving as a precursor for vital biomolecules. This article explores the biological activities of L-cysteine, supported by data tables, case studies, and detailed research findings.

1. Overview of L-Cysteine

L-cysteine is classified as a non-essential amino acid, meaning that it can be synthesized by the body. It is involved in protein synthesis, detoxification, and the production of antioxidant compounds such as glutathione. The structure of L-cysteine includes a thiol (-SH) group, which is responsible for many of its biological activities.

2.1 Antioxidant Activity

L-cysteine contributes to the body's antioxidant defense system primarily through its role in synthesizing glutathione. Glutathione is a tripeptide that protects cells from oxidative stress by neutralizing free radicals.

- Case Study : A study demonstrated that L-cysteine supplementation reduced oxidative stress markers in patients with chronic obstructive pulmonary disease (COPD), highlighting its potential therapeutic benefits in oxidative stress-related conditions .

2.2 Role in Metabolism

L-cysteine serves as an important metabolic intermediate. It can be metabolized to produce energy and other metabolites.

- Research Findings : In a study involving M. thermoacetica, L-cysteine was shown to be metabolized to acetate, enhancing metabolic activity under certain conditions .

2.3 Nutritional Importance

L-cysteine is essential for the growth of certain pathogens and can influence their virulence.

- Case Study : Research indicated that L-cysteine is crucial for the growth of Plasmodium falciparum, the causative agent of malaria. The study found that higher concentrations of L-cysteine inhibited the growth of this parasite, suggesting its potential use in antimalarial therapies .

3.1 Interaction with Reactive Oxygen Species (ROS)

L-cysteine reacts with aldehydes to form 2-(R)-thiazolidine-4-carboxylic acid, which helps protect cells from oxidative damage by scavenging ROS .

3.2 Synergistic Effects with Other Compounds

L-cysteine has been shown to exhibit synergistic effects when combined with other drugs.

- Research Findings : A study examined the interaction between L-cysteine and chloroquine against Plasmodium falciparum. The results indicated that L-cysteine enhanced the efficacy of chloroquine, demonstrating an additive and synergistic effect at various concentrations .

4.1 Therapeutic Uses

L-cysteine has been explored for its potential therapeutic applications in various health conditions:

- Respiratory Disorders : Its mucolytic properties make it beneficial in treating conditions like COPD and cystic fibrosis.

- Nutritional Supplementation : It is used as a dietary supplement to enhance immune function and improve overall health .

4.2 Safety and Side Effects

While generally considered safe, excessive intake of L-cysteine can lead to adverse effects such as gastrointestinal disturbances or allergic reactions.

Table 1: Summary of Biological Activities of L-Cysteine

Table 2: Clinical Applications and Findings

| Condition | Application | Findings |

|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Antioxidant therapy | Reduced oxidative stress markers |

| Malaria | Potential antimalarial agent | Inhibitory effect on P. falciparum growth |

| Respiratory Disorders | Mucolytic agent | Improved lung function in patients |

6. Conclusion

L-cysteine exhibits significant biological activity through its antioxidant properties, metabolic roles, and potential therapeutic applications. Ongoing research continues to explore its efficacy in various health conditions, emphasizing its importance in both nutritional science and medicine.

特性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers). | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。